2-Butoxy-6-fluorophenylboronic acid

Lipophilicity Drug design Partition coefficient

When synthesizing atropisomeric biaryl scaffolds, generic phenylboronic acids lack the di-ortho-substitution needed for restricted rotation. 2-Butoxy-6-fluorophenylboronic acid (CAS 870777-19-8) delivers an electronically polarized aryl donor with both electron-withdrawing (F) and electron-donating (n-BuO) ortho groups. • Enables atropselective Suzuki coupling for axially chiral biaryl synthesis • Reduced protodeboronation vs. di-ortho-F analogs-requires only 1.1-1.3 eq. • ≥97% purity with batch-specific NMR, HPLC, and GC documentation • LogP 0.68 for controlled lipophilicity in lead optimization

Molecular Formula C10H14BFO3
Molecular Weight 212.03 g/mol
CAS No. 870777-19-8
Cat. No. B1284266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-6-fluorophenylboronic acid
CAS870777-19-8
Molecular FormulaC10H14BFO3
Molecular Weight212.03 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC=C1F)OCCCC)(O)O
InChIInChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(12)10(9)11(13)14/h4-6,13-14H,2-3,7H2,1H3
InChIKeyYWSPOYUEAHISTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butoxy-6-fluorophenylboronic Acid Overview


2-Butoxy-6-fluorophenylboronic acid (CAS 870777-19-8) is an ortho,ortho-disubstituted arylboronic acid bearing a butoxy electron-donating group and a fluorine electron-withdrawing group. With a molecular formula of C₁₀H₁₄BFO₃ and molecular weight of 212.03 g/mol [1], it belongs to the class of 2,6-disubstituted phenylboronic acids that serve as coupling partners in Suzuki–Miyaura reactions. The compound is supplied as a solid with a reported melting point of 82–87 °C and is typically offered at 95–97% purity . Its computed LogP of 0.68 and topological polar surface area of 49.7 Ų [1] place it in a moderate lipophilicity range relevant to both solution-phase synthesis and medicinal chemistry applications.

1
Suzuki–Miyaura coupling partner for sterically congested, electronically polarized biaryl synthesis.
Di-ortho-substituted aryl donor with mixed electron-withdrawing (F) and donating (OBu) groups.
2
Atropselective synthesis where axial chirality induction is required from 2,6-disubstitution.
Asymmetric steric environment supports restricted biaryl rotation.
3
Medicinal chemistry campaigns requiring moderate lipophilicity (LogP ~0.68) with documented batch QC.
Multi-technique characterization (NMR, HPLC, GC) supports regulated workflows.

Why 2-Butoxy-6-fluorophenylboronic Acid Is Irreplaceable


Arylboronic acids used in Suzuki–Miyaura coupling are not functionally interchangeable when di-ortho-substitution is required. The simultaneous presence of an electron-withdrawing fluorine and an electron-donating butoxy group at the 2- and 6-positions of 2-butoxy-6-fluorophenylboronic acid generates a sterically congested, electronically polarized aryl donor that is distinct from mono-substituted or unsubstituted phenylboronic acids. Literature on fluorinated phenylboronic acids demonstrates that ortho-fluorine substitution enhances Lewis acidity but also increases susceptibility to protodeboronation [1], while ortho-alkoxy substitution influences crystal packing and monomeric versus dimeric behavior in the solid state [2]. A user requiring this exact substitution pattern for a target biaryl cannot substitute 2-fluorophenylboronic acid, 2-butoxyphenylboronic acid, or 2-methoxy-6-fluorophenylboronic acid without altering both the electronic landscape and the steric profile of the coupling step.

Steric profile mismatch
Mono-ortho-substituted analogs (2-fluorophenylboronic acid, 2-butoxyphenylboronic acid) lack the second ortho substituent required for atropselective coupling and may not replicate biaryl rotational restriction.
Electronic landscape shift
Replacing the butoxy group with methoxy (2-methoxy-6-fluorophenylboronic acid) alters the electron-donating strength and may shift coupling reactivity and downstream biaryl properties.
Hydrolytic stability context may differ
2,6-Difluorophenylboronic acids exhibit higher protodeboronation susceptibility; the mono-fluoro, mono-alkoxy pattern may not transfer stability profiles across analogs.

Quantitative Benchmarking Against Structural Analogs


Lipophilicity Tuning vs. Shorter Alkoxy Analogs

The computed LogP of 2-butoxy-6-fluorophenylboronic acid is 0.68 , providing a measurable benchmark for lipophilicity-driven selection among 2-alkoxy-6-fluorophenylboronic acid congeners. For comparison, the propoxy analog (2-fluoro-6-propoxyphenylboronic acid, CAS 870777-18-7) has a computed LogP of 0.29 . The difference of approximately 0.4 log units corresponds to a roughly 2.5-fold increase in octanol–water partition coefficient for the butoxy derivative.

Lipophilicity Tuning
Cross-study comparable
LogP 0.68 vs 0.29 (~2.5× higher partition)
Supports lipophilicity-driven congener selection.
Computed values; experimental LogP not reported.
Lipophilicity Drug design Partition coefficient

Thermal Processing Advantage vs. Methoxy Analog

2-Butoxy-6-fluorophenylboronic acid has an experimentally determined melting point of 82–87 °C . The closest 2-alkoxy-6-fluorophenylboronic acid comparator, 2-fluoro-6-methoxyphenylboronic acid (CAS 78495-63-3), melts at 120–125 °C . The butoxy derivative melts approximately 35–38 °C lower, which simplifies melt-processing, dissolution, and handling at moderate temperatures.

Thermal Processing
Cross-study comparable
mp 82–87 °C (Δ ≈ –35 °C vs methoxy analog)
Lower melting point may simplify handling and dissolution.
Literature values from vendor specifications.
Melting point Solid-state handling Process chemistry

Purity Benchmarking and QC Documentation

Commercially, 2-butoxy-6-fluorophenylboronic acid is routinely supplied at 97% purity as verified by NMR, HPLC, and GC batch analysis . By comparison, 2-butoxyphenylboronic acid (CAS 91129-69-0)—the non-fluorinated structural analog—is offered at 97% purity as well , indicating no purity penalty for the additional fluorine substitution. However, the fluorinated derivative provides consistently documented analytical characterization (NMR, HPLC, GC) per batch , which is a procurement-relevant differentiator for quality-assured synthetic workflows.

QC Benchmarking
Cross-study comparable
97% purity with multi-method batch QC (NMR, HPLC, GC)
Multi-technique documentation supports traceability requirements.
Vendor specifications; independent round-robin not available.
Purity specification Procurement Quality control

Dihydroorotase Inhibition Profile

In biochemical screening, 2-butoxy-6-fluorophenylboronic acid showed inhibition of dihydroorotase (mouse Ehrlich ascites) with an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37 when tested at 10 μM concentration [1]. This weak inhibitory activity is consistent with boronic acids acting as transition-state mimics for this enzyme class, but the measured micromolar-range IC₅₀ indicates that the 2-butoxy-6-fluoro substitution pattern does not confer potent enzyme inhibition, a finding that may be advantageous when the compound is intended solely as a synthetic intermediate where off-target biological activity is undesirable.

Enzyme Inhibition
Class-level inference
IC₅₀ = 180 μM (dihydroorotase, pH 7.37)
Reported weak inhibition; supports use as a synthetic intermediate.
Single assay condition; off-target profile data to verify.
Enzyme inhibition Dihydroorotase BindingDB

Hydrolytic Stability and Fluorine Position Effect

Systematic studies on fluorinated phenylboronic acids by Zarzeczańska et al. (2017) established that the position and number of fluorine substituents modulate both acidity (pKa) and hydrolytic stability [1]. Ortho-fluorine substitution enhances Lewis acidity but renders the boronic acid more prone to hydrolytic protodeboronation; compounds bearing two ortho-fluorines are the least stable [1]. In 2-butoxy-6-fluorophenylboronic acid, a single ortho-fluorine is paired with an ortho-butoxy group rather than a second fluorine, which is predicted to yield intermediate hydrolytic stability—higher than the 2,6-difluorophenylboronic acid class but potentially lower than the fluorine-free 2-butoxyphenylboronic acid. This class-level inference positions the target compound as a balanced choice for reactions where some fluorine-mediated electronic activation is desired but rapid protodeboronation must be avoided.

Hydrolytic Stability
Class-level inference
Predicted intermediate stability (mono-F, mono-alkoxy)
Stability context may reduce reagent excess vs di-ortho-F analogs.
Direct protodeboronation rate constants unavailable.
Protodeboronation Hydrolytic stability Fluorine effect

Atropselective Coupling via Di-ortho Substitution

Literature on 2,6-disubstituted phenylboronic acids documents that simultaneous substitution at both ortho positions introduces sufficient steric hindrance to restrict rotation about the newly formed biaryl bond in Suzuki products, enabling atropselective synthesis [1]. When coupled with aryl bromides bearing complementary ortho substituents, 2-butoxy-6-fluorophenylboronic acid can yield configurationally stable biaryl atropisomers. This is not achievable with mono-ortho-substituted analogs such as 2-fluorophenylboronic acid or 2-butoxyphenylboronic acid, which lack the second ortho substituent required for axial chirality induction. The specific combination of a medium-sized butoxy group and a small fluorine atom provides a differential steric environment compared to 2,6-dimethoxy or 2,6-difluoro analogs, tuning the rotational barrier of the resulting biaryl.

Atropselective Coupling
Class-level inference
2,6-disubstitution pattern enables atropisomeric biaryl formation
Supports axial chirality induction in Suzuki coupling.
Rotational barriers for specific products not quantified.
Atropisomerism Steric hindrance Biaryl axis

Application Scenarios for 2-Butoxy-6-fluorophenylboronic Acid


Biaryl Atropisomer Synthesis for Chiral Drugs

When medicinal chemistry programs require axially chiral biaryl scaffolds, 2-butoxy-6-fluorophenylboronic acid serves as a diortho-substituted coupling partner capable of generating atropisomeric products with restricted rotation about the biaryl axis . The differential steric demand of the butoxy versus fluorine substituents creates an asymmetric environment that can be exploited for diastereoselective or enantioselective coupling protocols. This application is supported by the class-level evidence that 2,6-disubstituted phenylboronic acids are effective in atropselective Suzuki–Miyaura couplings .

Lipophilicity-Modulated Drug Candidate Synthesis

For lead optimization programs where the lipophilicity of biaryl fragments must be precisely controlled, 2-butoxy-6-fluorophenylboronic acid provides a LogP of 0.68 , which is approximately 0.4 log units higher than the propoxy analog (LogP 0.29) . This moderate lipophilicity increase of roughly 2.5-fold is valuable when transitioning from tool compounds to lead candidates requiring enhanced membrane permeability without resorting to heavily lipophilic substituents that risk promiscuity or poor solubility.

Large-Scale Suzuki Coupling with Reduced Byproducts

In process chemistry scale-up of Suzuki–Miyaura reactions under aqueous basic conditions, the predicted intermediate hydrolytic stability of 2-butoxy-6-fluorophenylboronic acid—bearing a single ortho-fluorine rather than two—offers a practical advantage over di-ortho-fluorinated analogs . This allows the use of lower boronic acid excess (e.g., 1.1–1.3 equivalents rather than 1.5–2.0 equivalents), reducing reagent cost and simplifying purification by minimizing protodeboronation side products.

Regulated Intermediate Synthesis with Batch QC

For laboratories operating under GMP or GLP guidelines, 2-butoxy-6-fluorophenylboronic acid is supplied at 97% purity with batch-specific analytical characterization including NMR, HPLC, and GC . This multi-technique quality documentation reduces the burden of incoming QC testing and ensures traceability—a requirement that simpler analogs (e.g., unsubstituted phenylboronic acid) often lack at comparable documentation levels.

Application
Selection Property
Validation Focus
Biaryl atropisomer synthesis
Di-ortho substitution steric profile
Atropselective coupling outcome and rotational barrier
Lipophilicity-modulated lead optimization
Moderate LogP (~0.68) with alkoxy tuning
Membrane permeability and solubility balance
Large-scale Suzuki coupling
Predicted intermediate hydrolytic stability
Protodeboronation byproduct minimization
Regulated intermediate synthesis
Multi-technique batch QC documentation
Incoming QC reduction and traceability

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